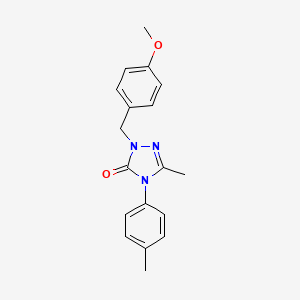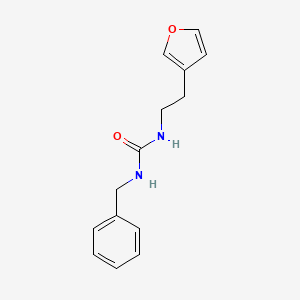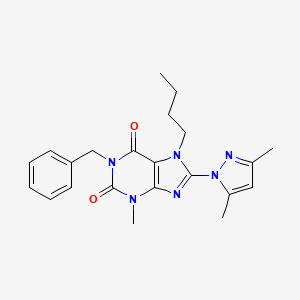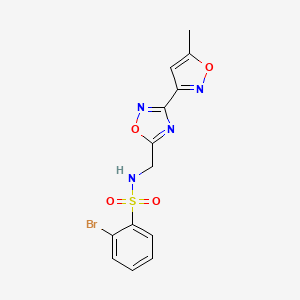
N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine derivatives often involves chemoselective arylsulfonylation processes. For instance, the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be directly transformed into corresponding 2-arylsulfonamido esters with arylsulfonyl chlorides, showcasing good yields and chemoselectivity without racemization of stereogenic carbon centers (Penso et al., 2003).
Molecular Structure Analysis
The crystal structure of related compounds, such as methyl-p-tolysulfonyl-glycine, has been determined, indicating that the molecule exists in a "V" model in the crystal, joining to give a dimer through classical hydrogen bonds and forming a 2-D network via unclassical hydrogen bonds (Gong Qin-hua, 2002).
Chemical Reactions and Properties
N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine participates in various chemical reactions, including Michael addition reactions which are pivotal for asymmetric synthesis of amino acids with substantial steric bulk and lipophilicity, enhancing binding to endogenous receptors (Nagaoka et al., 2020).
Scientific Research Applications
Arylsulfonylation of Amino Acid Esters
N-arylsulfonylation, a process where sulfonamide groups are introduced to amino acid esters, has been researched for its potential applications in organic chemistry. The study by Penso et al. (2003) highlights the direct transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group. The process exhibits high yields and chemoselectivity, indicating potential applications in peptide synthesis and design (Penso et al., 2003).
Herbicide Transport Studies
In agriculture, understanding the transport and fate of herbicides is crucial for environmental safety. Research by Malone et al. (2004) investigates the leaching of various herbicides, including glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, through field lysimeters. The study focuses on preferential flow and its implications on the environmental impact of agriculture, emphasizing the significance of sorptive properties and herbicide design in reducing environmental contamination (Malone et al., 2004).
Sewage Treatment Plant Dynamics
The behavior of compounds like N-(phenylsulfonyl)-glycine in sewage treatment plants is an area of interest for environmental chemistry. Research conducted by Krause and Schöler (2000) explores the dynamics of such compounds, their transformation, and the formation of derivatives like N-(phenylsulfonyl)-sarcosine (PSS) in a municipal sewage treatment plant. This research provides insights into the environmental pathways and fate of these compounds, contributing to the understanding of environmental pollution and treatment processes (Krause & Schöler, 2000).
NMDA Receptor Antagonists
In medicinal chemistry, the search for compounds that can interact with receptors like the NMDA (N-methyl-D-aspartate) receptor is vital for therapeutic applications. Buchstaller et al. (2006) synthesized thieno[2,3-b]pyridinones as cytoprotectants and inhibitors of [3H]glycine binding to the NMDA receptor. This work contributes to the development of neuroprotective agents and expands the understanding of receptor-ligand interactions in the central nervous system (Buchstaller et al., 2006).
properties
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-3-4-8(5-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVAMKMLYAEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)
![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)
![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)


![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)
